molecular formula C11H14O B14326252 2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol CAS No. 104174-47-2

2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B14326252
CAS No.: 104174-47-2
M. Wt: 162.23 g/mol
InChI Key: XETZEKWPNHTPOC-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol is a bicyclic organic compound featuring a hydroxyl group at position 1 and methyl groups at positions 2 and 3 of the indene backbone. Its molecular formula is C₁₁H₁₄O, with a molecular weight of 162.23 g/mol. The compound’s structure combines the planar aromaticity of the indene ring with partial saturation (2,3-dihydro), making it a versatile scaffold for synthetic modifications. The methyl groups enhance steric bulk and hydrophobicity, influencing reactivity and physical properties compared to simpler derivatives .

Properties

CAS No.

104174-47-2

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2,3-dimethyl-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C11H14O/c1-7-8(2)11(12)10-6-4-3-5-9(7)10/h3-8,11-12H,1-2H3

InChI Key

XETZEKWPNHTPOC-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=CC=CC=C2C1O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by TpRuPPh₃(CH₃CN)₂PF₆ in hot toluene, leading to the formation of 1-substituted-1H-indene and 1-indanone products . Another method involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: Substitution reactions typically involve halogenation or alkylation using reagents like halogens or alkyl halides.

Major Products: The major products formed from these reactions include various substituted indanones, indenes, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with various molecular targets and pathways. The compound acts as an electron donor and can participate in redox reactions, influencing cellular processes and biochemical pathways. Its specific molecular targets and pathways are still under investigation, but it is known to affect enzyme activity and cellular signaling .

Comparison with Similar Compounds

Structural and Physical Properties

A comparison of key structural and physical parameters is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol C₁₁H₁₄O 162.23 2-CH₃, 3-CH₃, 1-OH Enhanced steric hindrance; increased hydrophobicity
2-Methyl-2,3-dihydro-1H-inden-1-ol C₁₀H₁₂O 148.20 2-CH₃, 1-OH Lower molecular weight; less steric bulk compared to dimethyl derivative
4-(Cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol C₁₃H₁₆O₂ 204.26 4-OCH₂C₃H₅, 1-OH Ether functionality introduces polarity; used as a small-molecule scaffold
5-Chloro-2,3-dihydro-1H-inden-1-ol C₉H₉ClO 168.62 5-Cl, 1-OH Electron-withdrawing Cl alters reactivity; intermediate for indoxacarb synthesis
Parent compound: 2,3-Dihydro-1H-inden-1-ol C₉H₁₀O 134.18 1-OH Baseline structure; used in catalytic methylation studies

Notes:

  • The dimethyl derivative’s higher molecular weight and steric hindrance reduce solubility in polar solvents compared to the parent compound .
  • Halogenated derivatives (e.g., 5-chloro) exhibit distinct electronic effects, favoring electrophilic substitution at specific positions .
Reactivity Trends
  • Steric Effects : The dimethyl derivative’s methyl groups hinder nucleophilic attack at positions 2 and 3, directing reactions to the aromatic ring or hydroxyl group .
  • Electronic Effects : Halogenated analogs (e.g., 5-bromo, 5-chloro) undergo Friedel-Crafts acylation more readily due to electron-withdrawing effects .

Key Observations :

  • The dimethyl derivative’s enhanced hydrophobicity may improve bioavailability in hydrophobic environments, making it relevant for pharmaceutical design .
  • Controversies in stereochemical assignments of halo-dihydroindenols highlight the need for advanced analytical techniques (e.g., X-ray crystallography) .

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